molecular formula C16H11BrIN3O2 B3443250 N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-IODOBENZOHYDRAZIDE

N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-IODOBENZOHYDRAZIDE

Cat. No.: B3443250
M. Wt: 484.09 g/mol
InChI Key: ACMCBJSHZDJCJW-UHFFFAOYSA-N
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Description

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-IODOBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Properties

IUPAC Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrIN3O2/c1-8-6-10-13(7-11(8)17)19-16(23)14(10)20-21-15(22)9-4-2-3-5-12(9)18/h2-7,19,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCBJSHZDJCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC=CC=C3I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-IODOBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different indole derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-IODOBENZOHYDRAZIDE would depend on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects . The exact pathways involved would require further research to elucidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-IODOBENZOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-IODOBENZOHYDRAZIDE

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